Bienvenue dans la boutique en ligne BenchChem!

TPOP146

Bromodomain inhibitor CBP/P300 Isothermal titration calorimetry

TPOP146 is a selective inhibitor of the bromodomains of the histone acetyltransferases CBP (CREBBP) and p300 (EP300), belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine chemical series. It was developed as an optimized derivative of the first-generation probe I-CBP112, with a Kd of 134 ± 10 nM for the CBP bromodomain determined by isothermal titration calorimetry (ITC) and a selectivity of more than 30-fold over BRD4(1).

Molecular Formula C27H35N3O5
Molecular Weight 481.6 g/mol
Cat. No. B611462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPOP146
SynonymsTPOP146;  TPOP-146;  TPOP 146.
Molecular FormulaC27H35N3O5
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCOC2=C(C1)C=C(C=C2C(=O)NC3CCCN(C3)C)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C27H35N3O5/c1-5-25(31)30-9-10-35-26-20(16-30)11-18(19-12-22(33-3)15-23(13-19)34-4)14-24(26)27(32)28-21-7-6-8-29(2)17-21/h11-15,21H,5-10,16-17H2,1-4H3,(H,28,32)/t21-/m0/s1
InChIKeyCUJLWYCUPPPASA-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPOP146 – Selective CBP/P300 Bromodomain Inhibitor Chemical Probe: A Product-Specific Evidence Guide for Scientific Procurement


TPOP146 is a selective inhibitor of the bromodomains of the histone acetyltransferases CBP (CREBBP) and p300 (EP300), belonging to the 2,3,4,5-tetrahydro-1,4-benzoxazepine chemical series. It was developed as an optimized derivative of the first-generation probe I-CBP112, with a Kd of 134 ± 10 nM for the CBP bromodomain determined by isothermal titration calorimetry (ITC) and a selectivity of more than 30-fold over BRD4(1) [1]. The compound has a co-crystal structure with the CBP bromodomain at 1.05 Å resolution (PDB 5J0D), confirming its acetyl-lysine mimetic binding mode [2].

Why CBP/P300 Bromodomain Inhibitors Cannot Be Interchanged: The Evidence Basis for Selecting TPOP146


Despite targeting the same bromodomain pocket, CBP/p300 bromodomain inhibitors differ markedly in affinity (Kd ranging from 21 nM to >600 nM), selectivity over BET family members (from 30-fold to >10,000-fold), and cellular target engagement properties. These differences arise from distinct chemotypes, binding modes, and off-target profiles, making direct substitution without quantitative evidence unjustified [1]. For example, I-CBP112 does not displace full-length CBP from chromatin, while TPOP146 demonstrates robust cellular target engagement, and SGC-CBP30 shows significant cross-reactivity with BRD2/3/4 that TPOP146 avoids.

TPOP146 Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Quantifiable CBP Bromodomain Affinity Improvement Over First-Generation Probe I-CBP112 by ITC

In the original medicinal chemistry study, TPOP146 (compound 102) and I-CBP112 (compound 4) were characterized side-by-side by ITC. TPOP146 exhibited a Kd of 134 ± 10 nM for the CBP bromodomain, compared to 151 ± 6 nM for I-CBP112, representing a modest but quantifiable improvement in binding affinity [1]. Both compounds were tested under identical conditions, providing a direct head-to-head comparison.

Bromodomain inhibitor CBP/P300 Isothermal titration calorimetry

Cellular Target Engagement by FRAP Resolves Mechanistic Ambiguity Inherent to I-CBP112

Using a fluorescence recovery after photobleaching (FRAP) assay with a GFP-tagged CBP bromodomain construct, TPOP146 at 1 μM significantly decreased the recovery half-life of chromatin-bound CBP, achieving a level comparable to that of the bromodomain-inactivating mutation N1168F [1]. This demonstrates that TPOP146 effectively competes with acetyl-lysine-mediated interactions in the nucleus. In contrast, the first-generation probe I-CBP112 has been reported to displace isolated BRD constructs but not full-length CBP from chromatin, raising questions about its cellular mechanism [2].

Cellular target engagement FRAP assay CBP bromodomain

Superior Bromodomain-Wide Selectivity Profile Over SGC-CBP30 Across 44 Bromodomains by DSF

TPOP146 was screened by differential scanning fluorimetry (DSF) against a panel of 44 bromodomains, revealing outstanding selectivity with strong thermal stabilization observed only for the CBP and p300 bromodomains [1]. Minimal stabilization was detected for BRD4(1) (Kd 5.02 μM by ITC) and no significant binding to any other bromodomain. In contrast, SGC-CBP30, a widely used CBP/p300 probe, exhibits significant DSF activity against BRD2, BRD3, and BRD4 in addition to CBP/p300, limiting its selectivity window in cellular assays above 1 μM [2].

Bromodomain selectivity Differential scanning fluorimetry Off-target profiling

Balanced Affinity–Selectivity Profile Differentiates TPOP146 from the Highly Selective but Lower-Affinity Probe PF-CBP1

PF-CBP1, another CBP/p300 bromodomain probe, displays a reported >105-fold selectivity over BRD4 (Kd >20 μM) but achieves this with a weaker CBP affinity of 190 nM (Kd by ITC) . TPOP146 offers a tighter CBP Kd of 134 nM while maintaining a selectivity ratio of >37-fold over BRD4(1) [1]. This places TPOP146 in a balanced region of the affinity–selectivity space: more potent than PF-CBP1 for CBP while preserving a therapeutically relevant selectivity window.

Bromodomain affinity Selectivity window PF-CBP1

Ultra-High Resolution Co-Crystal Structure (1.05 Å) Provides Atomic-Level Binding Mode for Rational Design

The co-crystal structure of TPOP146 bound to the CBP bromodomain was refined to an exceptionally high resolution of 1.05 Å (PDB: 5J0D), enabling unambiguous visualization of key interactions including the π-cation interaction with R1173, water-mediated hydrogen bonds with N1168 and Y1125, and the acetyl-lysine mimetic binding mode [1]. This resolution surpasses the 1.3 Å typical of many bromodomain inhibitor co-structures and provides a superior template for structure-informed design.

Co-crystal structure Structure-based drug design PDB 5J0D

Preclinical Pipeline Positioning as a CBP/p300 Inhibitor for Oncology Indications Including Androgen Receptor-Driven Tumors

TPOP146 is catalogued as a preclinical-stage CBP/p300 inhibitor in a 2025 landscape analysis of histone acetyltransferase inhibitors in oncology, where it is listed among drug candidates targeting p300/CBP and androgen receptor (AR) signaling in solid tumors [1]. This formal pipeline positioning distinguishes TPOP146 from research-grade probes lacking translational development annotation and signals that the compound possesses drug-like properties sufficient to warrant preclinical evaluation.

Preclinical development CBP/p300 inhibitor Oncology pipeline

TPOP146: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Mechanistic Studies Requiring Definitive Cellular Target Engagement of CBP/p300 Bromodomains

For experiments where confirming direct competition with acetyl-lysine-mediated chromatin interactions is essential, TPOP146 is the preferred probe over I-CBP112. FRAP data demonstrate that 1 μM TPOP146 reduces the recovery half-life of chromatin-bound CBP to the level of the N1168F bromodomain-inactivating mutation, providing definitive evidence of target engagement in the nucleus [1]. I-CBP112, by contrast, fails to displace full-length CBP from chromatin, introducing mechanistic ambiguity [2].

Selectivity-Sensitive Transcriptional or Proliferation Assays Where BET Off-Target Activity Must Be Minimized

In gene-expression or viability assays where BRD2/3/4 inhibition would confound interpretation, TPOP146 provides a cleaner selectivity profile than SGC-CBP30. DSF screening against 44 bromodomains confirms that TPOP146 stabilizes only CBP and p300, whereas SGC-CBP30 shows significant cross-reactivity with BRD2, BRD3, and BRD4 [1][3]. This makes TPOP146 the more suitable tool for dissecting CBP/p300-specific biology.

Structure-Based Drug Design and Analog Development for CBP/p300 Bromodomain Inhibitors

The 1.05 Å co-crystal structure of TPOP146 with the CBP bromodomain (PDB 5J0D) provides atomic-resolution detail of all critical binding interactions, including the π-cation interaction with R1173 and the water-mediated hydrogen bond network [4]. This makes TPOP146 an ideal starting point for structure-guided optimization campaigns where precise understanding of ligand geometry is required.

Translational Oncology Research Targeting Androgen Receptor-Driven Tumors

For preclinical oncology programs investigating CBP/p300 bromodomain inhibition in AR-positive solid tumors, TPOP146 is formally recognized in the oncology drug development pipeline as a preclinical candidate targeting the p300/CBP-AR axis [5]. This pipeline annotation provides translational credibility that standard research-grade probes lack.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for TPOP146

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.